

(-)-Lyoniresinol 9'-O-glucoside: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (-)-Lyoniresinol 9'-O-glucoside

Cat. No.: B058138

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside, a naturally occurring lignan glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, history, and chemical biology of this compound. It details the experimental protocols for its isolation and characterization, presents its known biological activities with supporting quantitative data, and visualizes the associated molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

(-)-Lyoniresinol 9'-O-glucoside is a lignan glycoside with the molecular formula $C_{28}H_{38}O_{13}$ and a molecular weight of 582.60 g/mol ^[1] Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. The addition of a glucose moiety to the lyoniresinol aglycone enhances its solubility and bioavailability. This guide focuses on the levorotatory isomer, **(-)-lyoniresinol 9'-O-glucoside**, summarizing the current state of knowledge regarding its discovery, chemical properties, and pharmacological effects.

Discovery and History

The precise first report of the isolation and characterization of **(-)-Lyoniresinol 9'-O-glucoside** is not definitively established in the readily available scientific literature. However, its presence has been identified in several plant species, often as part of broader phytochemical investigations.

One of the notable sources of this compound is the fruit of *Averrhoa carambola* L. (starfruit), where it was identified along with its stereoisomer, (+)-lyoniresinol 9'-O-glucoside, and other phenolic compounds.[2] It has also been purified from the bamboo-sheath of *Phyllostachys heterocycla* MITF.[1][3] More recently, a 2019 study detailed the isolation and structural elucidation of (-)-lyoniresinol 3 α -O- β -D-glucopyranoside (a synonym for **(-)-Lyoniresinol 9'-O-glucoside**) from the plant *Stixis suaveolens*. [4] The spectroscopic data from this study was noted to be in agreement with previously reported values, suggesting earlier, un-cited discoveries of this compound.

The history of its scientific investigation is relatively recent, with much of the research focusing on its isolation and structural characterization. Studies on its biological activities are emerging, pointing towards its potential as a modulator of cellular oxidative stress and lipid metabolism.

Physicochemical Properties

A summary of the key physicochemical properties of **(-)-Lyoniresinol 9'-O-glucoside** is presented in the table below.

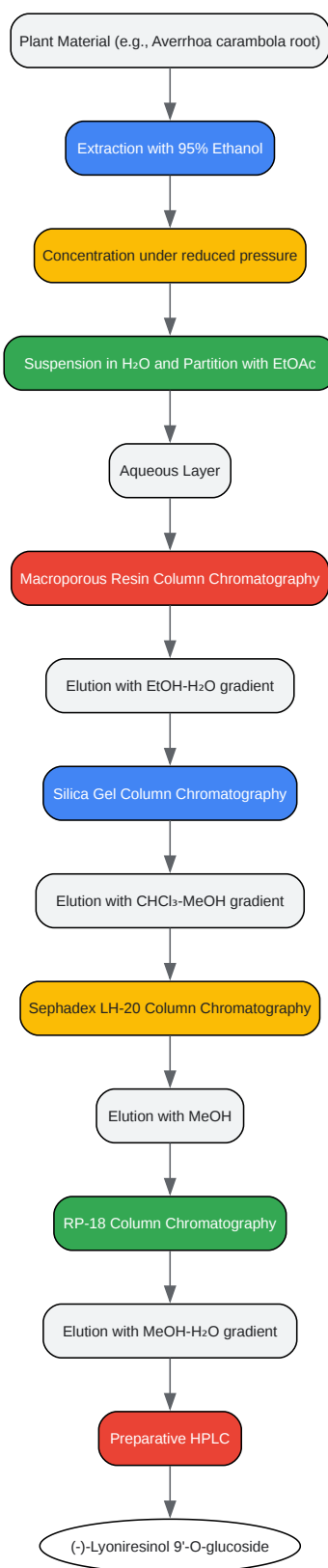
Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₈ O ₁₃	[1]
Molecular Weight	582.60 g/mol	[1]
Appearance	White amorphous powder	[4]
HR-MS [M+Na] ⁺	m/z 605.2211 (calc. for C ₂₈ H ₃₈ O ₁₃ Na, 605.2205)	[4]

Experimental Protocols

Isolation and Purification

The following protocol describes a general method for the isolation and purification of **(-)-Lyoniresinol 9'-O-glucoside** from plant material, based on procedures reported for its extraction from *Averrhoa carambola* root.

Diagram of the Isolation and Purification Workflow:



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Caption: General workflow for the isolation and purification of **(-)-Lyoniresinol 9'-O-glucoside**.

Methodology:

- **Extraction:** The air-dried and powdered plant material is extracted exhaustively with 95% ethanol at room temperature.
- **Concentration:** The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc) to remove non-polar compounds.
- **Column Chromatography:**
 - The aqueous layer is subjected to macroporous resin column chromatography, eluting with a gradient of ethanol in water.
 - Fractions containing the target compound are combined and further purified by silica gel column chromatography using a chloroform-methanol gradient.
 - Subsequent purification is performed on a Sephadex LH-20 column with methanol as the eluent.
 - The resulting fractions are then subjected to RP-18 column chromatography with a methanol-water gradient.
- **Preparative HPLC:** Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **(-)-Lyoniresinol 9'-O-glucoside**.

Structural Elucidation

The structure of **(-)-Lyoniresinol 9'-O-glucoside** is determined by a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1. Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
- Protocol:
 - A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused into the ESI source.
 - Mass spectra are acquired in positive ion mode.
 - The mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ or the sodium adduct $[M+Na]^+$ is measured with high accuracy.
 - The elemental composition is calculated from the exact mass.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are essential for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry.

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Protocol:
 - The purified compound is dissolved in a deuterated solvent (e.g., CD_3OD).
 - 1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
 - The chemical shifts (δ), coupling constants (J), and correlations are analyzed to assign all proton and carbon signals and to establish the structure of the lyoniresinol aglycone and the glucose moiety, as well as their linkage point.

Table of ^{13}C -NMR Data for **(-)-Lyoniresinol 9'-O-glucoside** (in CD_3OD , 125 MHz)

Carbon No.	Chemical Shift (δ) ppm
1	42.1
2	47.2
3	36.1
4	33.9
4a	132.0
5	149.2
6	108.2
7	147.1
8	129.2
8a	134.5
9	71.5
9'	65.8
1'	133.2
2', 6'	105.4
3', 5'	149.1
4'	136.2
5-OCH ₃	61.0
7-OCH ₃	56.7
3'-OCH ₃	57.0
5'-OCH ₃	57.0
Glc-1"	104.9
Glc-2"	75.1
Glc-3"	78.0

Glc-4"	71.6
Glc-5"	77.9
Glc-6"	62.7

(Data obtained from the 2019 study on compounds from *Stixis suaveolens*)[[4](#)]

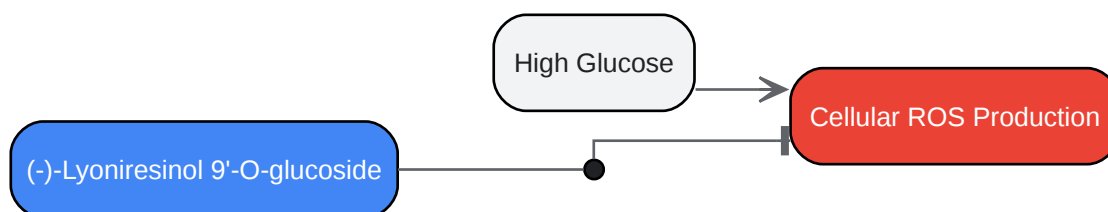
Biological Activities and Signaling Pathways

(-)-Lyoniresinol 9'-O-glucoside has been shown to exhibit several biological activities, primarily related to its antioxidant properties.

Inhibition of Reactive Oxygen Species (ROS)

(-)-Lyoniresinol 9'-O-glucoside is an inhibitor of reactive oxygen species (ROS). It has been observed to inhibit high glucose-induced ROS production.

Diagram of ROS Inhibition:



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Caption: Inhibition of high glucose-induced ROS production by **(-)-Lyoniresinol 9'-O-glucoside**.

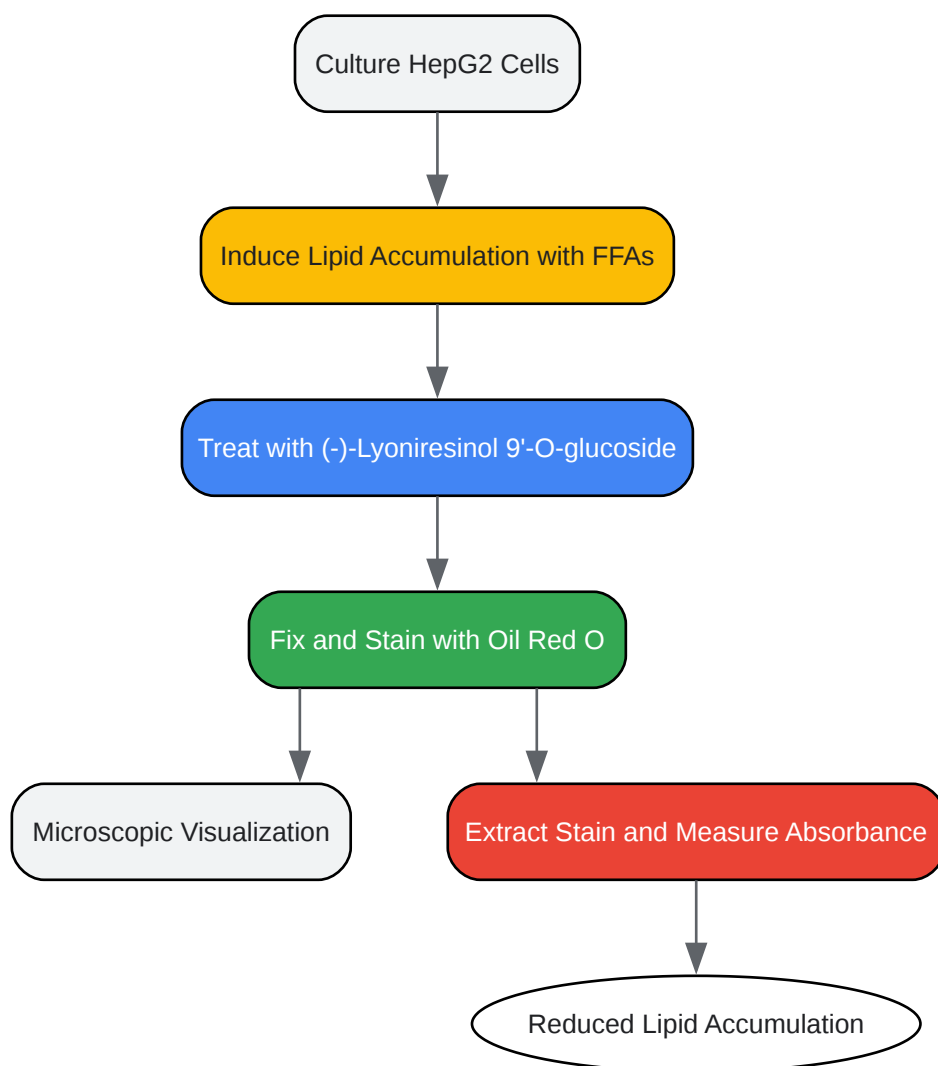
Reduction of Lipid Accumulation

Studies have shown that **(-)-Lyoniresinol 9'-O-glucoside** can reduce lipid accumulation and metabolic disorders in free fatty acid (FFA)-exposed HepG2 cells.

Experimental Protocol for Lipid Accumulation Assay (Oil Red O Staining):

- Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Induction of Lipid Accumulation: Cells are treated with a mixture of oleic acid and palmitic acid to induce lipid accumulation.
- Treatment: Cells are co-treated with various concentrations of **(-)-Lyoniresinol 9'-O-glucoside**.
- Staining: After the treatment period, the cells are fixed with formalin and stained with Oil Red O solution, which specifically stains neutral lipids.
- Quantification: The stained lipid droplets are visualized by microscopy. For quantitative analysis, the Oil Red O is extracted from the cells with isopropanol, and the absorbance is measured using a spectrophotometer.

Diagram of the Lipid Accumulation Assay Workflow:



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Caption: Workflow for assessing the effect of **(-)-Lyoniresinol 9'-O-glucoside** on lipid accumulation.

Comparison with Stereoisomer

It is noteworthy that the biological activity of **(-)-Lyoniresinol 9'-O-glucoside** can differ from its (+) stereoisomer. For instance, in a study on diabetic mice, the (+) isomer showed hypoglycemic effects, while the (-) isomer did not exhibit this activity under the tested conditions. This highlights the stereospecificity of the biological actions of these compounds.

Conclusion and Future Directions

(-)-Lyoniresinol 9'-O-glucoside is a lignan glycoside with demonstrated antioxidant and lipid-lowering properties in vitro. While its presence has been confirmed in several plant species, a definitive historical account of its initial discovery remains to be fully elucidated. The detailed spectroscopic data available provides a solid foundation for its identification and characterization.

Future research should focus on:

- Pinpointing the first report of the isolation of **(-)-Lyoniresinol 9'-O-glucoside** to provide a complete historical context.
- Conducting comprehensive in vivo studies to validate the in vitro findings and to assess its pharmacokinetic and pharmacodynamic profiles.
- Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
- Exploring its potential for development as a therapeutic agent for conditions associated with oxidative stress and metabolic disorders.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of the therapeutic potential of **(-)-Lyoniresinol 9'-O-glucoside**.

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